Cas no 16637-59-5 (N-Acetyl-S-methyl-L-cysteine)
N-Acetyl-S-methyl-L-cysteine structure
Product Name:N-Acetyl-S-methyl-L-cysteine
CAS-nummer:16637-59-5
MF:C6H11NO3S
MW:177.221440553665
CID:155227
PubChem ID:13893975
Update Time:2025-04-19
N-Acetyl-S-methyl-L-cysteine Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-2-Acetamido-3-(methylthio)propanoic acid
- N-ACETYL-S-METHYL-L-CYSTEINE
- L-Cysteine,N-acetyl-S-methyl-
- (2R)-2-acetamido-3-methylsulfanylpropanoic acid
- S-METHYLMERCAPTURIC ACID
- DTXSID40937189
- SCHEMBL6658481
- (2R)-2-ACETAMIDO-3-(METHYLSULFANYL)PROPANOIC ACID
- CS-0276628
- S-methyl-N-acetyl-L-cysteine
- W-201497
- Methylmercapturic acid
- (R)-2-(acetylamino)-3-(methylthio)propionic acid
- EN300-4271448
- N-acetyl-S-methylcysteine
- CHEBI:194359
- N-(1-Hydroxyethylidene)-S-methylcysteine
- AKOS006240448
- L-Cysteine, N-acetyl-S-methyl-
- CHEMBL4278856
- RYGLCORNOFFGTB-YFKPBYRVSA-N
- 16637-59-5
- N-Fmyl-D-Methionine
- DB-288125
- N-Acetyl-S-methyl-L-cysteine
-
- Inchi: 1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
- InChI-sleutel: RYGLCORNOFFGTB-YFKPBYRVSA-N
- LACHT: S(C)C[C@@H](C(=O)O)NC(C)=O
Berekende eigenschappen
- Exacte massa: 177.04600
- Monoisotopische massa: 177.04596439g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 160
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 91.7Ų
Experimentele eigenschappen
- Dichtheid: 1.244
- Smeltpunt: 83-85°C
- Kookpunt: 430.333 °C at 760 mmHg
- Vlampunt: 214.058 °C
- Brekindex: 1.515
- Stabiliteit/houdbaarheid: Hygroscopic
- PSA: 91.70000
- LogboekP: 0.32960
N-Acetyl-S-methyl-L-cysteine Douanegegevens
- HS-CODE:2930909090
- Douanegegevens:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-S-methyl-L-cysteine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A186640-100mg |
N-Acetyl-S-methyl-L-cysteine |
16637-59-5 | 100mg |
$ 178.00 | 2023-09-09 | ||
| TRC | A186640-250mg |
N-Acetyl-S-methyl-L-cysteine |
16637-59-5 | 250mg |
$ 431.00 | 2023-09-09 | ||
| TRC | A186640-500mg |
N-Acetyl-S-methyl-L-cysteine |
16637-59-5 | 500mg |
$ 833.00 | 2023-04-19 | ||
| TRC | A186640-1g |
N-Acetyl-S-methyl-L-cysteine |
16637-59-5 | 1g |
$ 1390.00 | 2023-04-19 | ||
| TRC | A186640-2g |
N-Acetyl-S-methyl-L-cysteine |
16637-59-5 | 2g |
$ 2434.00 | 2023-04-19 | ||
| A2B Chem LLC | AA88801-1g |
N-Acetyl-s-methyl-l-cysteine |
16637-59-5 | 1g |
$403.00 | 2024-04-20 | ||
| A2B Chem LLC | AA88801-5g |
N-Acetyl-s-methyl-l-cysteine |
16637-59-5 | 5g |
$1109.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219045-100 mg |
N-Acetyl-S-methyl-L-cysteine, (Out of Stock: Availability 8/4/23) |
16637-59-5 | 100MG |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219045-100mg |
N-Acetyl-S-methyl-L-cysteine, |
16637-59-5 | 100mg |
¥2482.00 | 2023-09-05 | ||
| Enamine | EN300-4271448-0.05g |
(2R)-2-acetamido-3-(methylsulfanyl)propanoic acid |
16637-59-5 | 95.0% | 0.05g |
$118.0 | 2025-03-15 |
N-Acetyl-S-methyl-L-cysteine Gerelateerde literatuur
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
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Alicia Moreno-Ortega,Iziar A. Ludwig,María-José Motilva,José Manuel Moreno-Rojas,Gema Pereira-Caro Food Funct. 2023 14 5023
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Luisa Haya,I?aki Osante,Ana M. Mainar,Carlos Cativiela,Jose S. Urieta Phys. Chem. Chem. Phys. 2013 15 9407
-
Shourong Liu,Yanmei Zhao,Ruoyu He,Limin Kong,Jianjun Xi,Jingjing Sun,Yidan Shao,Xuwang Pan,Jiankang Zhang,Rangxiao Zhuang Med. Chem. Commun. 2017 8 2238
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